molecular formula C17H14N2O B6176874 2-methyl-4-phenylquinoline-3-carboxamide CAS No. 143755-12-8

2-methyl-4-phenylquinoline-3-carboxamide

Cat. No.: B6176874
CAS No.: 143755-12-8
M. Wt: 262.3
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Description

2-Methyl-4-phenylquinoline-3-carboxamide is a quinoline derivative featuring a methyl group at position 2, a phenyl group at position 4, and a carboxamide moiety at position 2.

The carboxamide group at position 3 distinguishes this compound from more commonly studied quinoline-4-carboxamides. Substitutions on the quinoline core influence solubility, stability, and bioactivity. For example, electron-donating groups (e.g., methyl) enhance lipophilicity, while aromatic substituents (e.g., phenyl) may improve binding affinity to biological targets .

Properties

CAS No.

143755-12-8

Molecular Formula

C17H14N2O

Molecular Weight

262.3

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-methyl-4-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-4-phenylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the development of antibacterial agents.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The carboxamide group at position 3 (target compound) vs. position 4 (analogs in ) significantly alters electronic distribution. Quinoline-3-carboxamides are less common in literature, with most studies focusing on 4-carboxamides . Ethyl 2-chloromethyl-4-phenylquinoline-3-carboxylate () highlights the synthetic versatility of position 3 for functionalization .

Substituent Effects: Lipophilicity: Morpholino (5a5) and dimethylamino (5a6) side chains enhance solubility in polar solvents compared to aromatic substituents (e.g., phenylbutyl in ) . Thermal Stability: Crystalline analogs (e.g., 5a5, m.p. 188°C) exhibit higher melting points than oils (e.g., 5a7), likely due to stronger intermolecular interactions .

Functional Group Diversity: Replacement of carboxamide with carboxylic acid () reduces basicity and may impact receptor binding.

Research Implications and Limitations

While direct data on this compound are absent in the evidence, insights from analogs suggest:

  • Synthetic Routes: Condensation of 2-aminobenzophenone derivatives with acetoacetate esters (as in ) could be adapted for synthesis .
  • Biological Potential: Quinoline-4-carboxamides with antibacterial activity () imply that the 3-carboxamide isomer warrants evaluation for similar properties .

Limitations include the lack of explicit data on position 3 carboxamides and bioactivity comparisons. Further studies should prioritize structural characterization (e.g., X-ray crystallography using SHELX ) and pharmacological profiling.

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